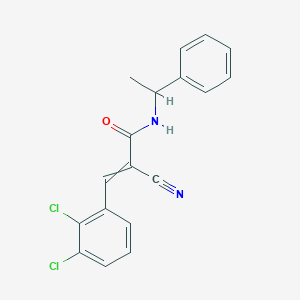

2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide

Description

2-Cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone with three key substituents:

- Cyano group at position 2, contributing electron-withdrawing effects and influencing reactivity.

- N-(1-Phenylethyl) group, introducing chirality and aromatic bulk, which may affect stereoselective binding and membrane permeability.

Properties

IUPAC Name |

2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O/c1-12(13-6-3-2-4-7-13)22-18(23)15(11-21)10-14-8-5-9-16(19)17(14)20/h2-10,12H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKKTQHCYCKKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One possible route could involve the following steps:

Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.

Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride.

Formation of the amide bond: The final step could involve the reaction of the intermediate with 1-phenylethylamine under appropriate conditions to form the amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide is an organic compound that belongs to the amide class and features a cyano group, a dichlorophenyl group, and a phenylethyl group attached to a prop-2-enamide backbone. It has garnered attention for its biological activity, specifically in anti-inflammatory and anticancer research.

Potential Research Applications

This compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Notable mechanisms include:

- Enzyme Inhibition The compound may inhibit key enzymes such as cyclooxygenases (COX) and various kinases involved in inflammatory responses and tumor growth.

- Receptor Modulation It potentially interacts with receptors that regulate cell proliferation and apoptosis.

Other compounds with a similar structure have demonstrated medicinal properties. For example, one study found that (E)-2–Cyano-3-(2,4-dichlorophenyl)but-2-enamide induced the highest maximal modulation of GABA-induced chloride currents . GABA modulation has a variety of applications in neurology and psychological health.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Chlorophenyl-Substituted Analogs

- 3-(2-Chlorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide (): Differs by having a mono-chlorinated phenyl group (2-chloro vs. 2,3-dichloro).

- The lack of a cyano group and prop-2-enamide backbone reduces conjugation, possibly altering metabolic stability and target selectivity .

Cyano Propenamide Derivatives ()

- C18H15F3N2O2 : Contains a 4-morpholinyl-3-nitrophenyl group and 7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl N-substituent. The nitro and morpholine groups introduce polar interactions, contrasting with the dichlorophenyl and simple phenylethyl groups of the target compound.

- C22H19N5O8 : Features a methylimidazolyl sulfanyl substituent, which may enhance hydrogen bonding or metal coordination compared to the target’s dichlorophenyl group.

Hypothetical Data Table

Key Observations

- Steric Effects : The 1-phenylethyl group introduces steric hindrance, which may limit binding to shallow active sites compared to smaller N-substituents (e.g., methoxymethyl in alachlor).

- Electron Effects: The cyano group’s electron-withdrawing nature could stabilize the enamide structure, affecting reactivity and degradation pathways .

Research Findings and Implications

- Pesticide Analogs (): Acetamide derivatives like alachlor and pretilachlor demonstrate that chloro and alkoxy groups on phenyl rings are critical for herbicidal activity. The target’s dichlorophenyl group may similarly enhance agrochemical efficacy but requires validation .

- Structural Diversity (): Enamine’s catalogue highlights the versatility of cyano propenamides, where nitro and heterocyclic substituents modulate target engagement. The target’s simpler substituents may offer synthetic advantages .

Biological Activity

2-Cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₄Cl₂N₂O

- Molecular Weight : 345.2 g/mol

- CAS Number : 364770-61-6

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Cyano Group : Achieved through a nucleophilic substitution reaction.

- Introduction of the Dichlorophenyl Group : This can be accomplished via Friedel-Crafts acylation using 2,3-dichlorobenzoyl chloride.

- Amidation Reaction : The final step involves reacting the intermediate with 1-phenylethylamine to form the amide bond .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Notable mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenases (COX) and various kinases involved in inflammatory responses and tumor growth.

- Receptor Modulation : It potentially interacts with receptors that regulate cell proliferation and apoptosis .

Anti-inflammatory Properties

Research indicates that this compound demonstrates significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

-

Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HT-29 (Colon) 20 Cell cycle arrest - In Vivo Studies : Animal models have demonstrated tumor reduction upon administration of the compound, suggesting its potential as an effective therapeutic agent against certain malignancies.

Case Studies

A notable case study involved the use of this compound in a preclinical model for colorectal cancer. Treatment led to a significant reduction in tumor size and improved survival rates compared to control groups. The study highlighted the compound's ability to modulate multiple signaling pathways involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.